Boc-ile-gly-OH
CAS No.: 16257-05-9
Cat. No.: VC21536864
Molecular Formula: C13H24N2O5
Molecular Weight: 288.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16257-05-9 |
---|---|
Molecular Formula | C13H24N2O5 |
Molecular Weight | 288.34 g/mol |
IUPAC Name | 2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid |
Standard InChI | InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t8-,10-/m0/s1 |
Standard InChI Key | OWJXXJTWCMKBCI-WPRPVWTQSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
SMILES | CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Chemical Identity and Properties
Structural Characteristics
Boc-ile-gly-OH is a dipeptide with specific structural features that make it valuable in peptide chemistry:
Property | Value |
---|---|
Chemical Name | 2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)acetic acid |
CAS Number | 16257-05-9 |
Molecular Formula | C13H24N2O5 |
Molecular Weight | 288.34 g/mol |
IUPAC Name | N-tert-butoxycarbonyl-L-isoleucyl-glycine |
Synonyms | BOC-ILE-GLY-OH, Boc-IleGly-OH, boc-isoleucylglycine |
The compound features the characteristic structure of a protected dipeptide, with isoleucine (Ile) and glycine (Gly) joined by a peptide bond, and the tert-butyloxycarbonyl (Boc) protecting group attached to the N-terminus of isoleucine .
Chemical Structure Components
The chemical architecture of Boc-ile-gly-OH consists of:
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A tert-butyloxycarbonyl (Boc) protecting group at the N-terminus
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An isoleucine residue with its characteristic branched side chain ((2S,3S)-3-methylpentyl)
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A peptide bond connecting isoleucine to glycine
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A glycine residue with a free carboxylic acid group at the C-terminus
This structure provides the compound with specific reactivity patterns that make it useful for sequential peptide synthesis protocols.
Synthesis Methods
Synthesis from Boc-Ile-Gly-OMe
One established method for synthesizing Boc-ile-gly-OH involves the hydrolysis of its methyl ester derivative (Boc-Ile-Gly-OMe). This method produces high yields and is relatively straightforward:
Reagents/Conditions | Quantities | Purpose |
---|---|---|
Boc-L-Ile-Gly-OMe | 2.0 g (6.6 mmol) | Starting material |
THF/MeOH/H₂O (1:1:1) | 33 mL | Solvent system |
LiOH·H₂O | 0.6 g (14.3 mmol) | Hydrolysis reagent |
Temperature | Room temperature | Reaction condition |
Duration | 2 hours | Reaction time |
Workup | 1N HCl quench, EtOAc extraction | Isolation procedure |
Yield | 1.9 g (99%) | Boc-L-Ile-Gly-OH as white solid |
The procedure involves mixing Boc-L-Ile-Gly-OMe in a ternary solvent system, adding lithium hydroxide monohydrate, stirring at room temperature, followed by acidic workup and extraction to yield the desired product .
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
Boc-ile-gly-OH serves as a valuable building block in peptide synthesis, particularly in solid-phase methodologies. The Boc protection strategy allows for:
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Selective deprotection of the N-terminus under acidic conditions
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Controlled stepwise assembly of peptide chains
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Incorporation of the isoleucine-glycine sequence into larger peptides
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Efficient synthesis of complex peptides with defined sequences
The compound's utility in SPPS stems from the Boc group's compatibility with various coupling reagents and its selective removal conditions, which preserve other protecting groups in orthogonal protection schemes.
Synthesis of Modified Peptides
Boc-ile-gly-OH has demonstrated utility in the synthesis of modified peptides, including those with N-methylated amino acids. These modified peptides often possess enhanced stability against enzymatic degradation and improved pharmacokinetic properties, making them valuable candidates for drug development.
Research Applications
Biochemical Research Tools
Similar to related Boc-protected dipeptides, Boc-ile-gly-OH serves as an important tool in biochemical research:
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As a substrate in enzymatic studies examining peptidase activity and specificity
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For investigating peptide-receptor interactions in biological systems
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In structural studies of peptide conformation and folding patterns
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As a standard in analytical methods for peptide characterization
Pharmaceutical Development
In pharmaceutical research, Boc-ile-gly-OH functions as:
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A precursor for biologically active peptides with therapeutic potential
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A building block for peptidomimetics designed to modulate specific biological pathways
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A component in the development of peptide-based drug delivery systems
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An intermediate in the synthesis of complex peptide therapeutics
Comparative Analysis with Related Compounds
Comparison with Boc-Glycine
Boc-Glycine represents a simpler protected amino acid compared to Boc-ile-gly-OH:
Property | Boc-Glycine | Boc-ile-gly-OH |
---|---|---|
Molecular Formula | C7H13NO4 | C13H24N2O5 |
Molecular Weight | 175.18 g/mol | 288.34 g/mol |
Structure | Single protected amino acid | Protected dipeptide |
Melting Point | 86-89°C | Not specified in literature |
Solubility | Slightly soluble in chloroform, DMSO, methanol | Not specified in literature |
Applications | Starting material for peptide synthesis | Dipeptide building block for complex peptides |
Boc-Glycine serves as a fundamental building block in peptide synthesis, whereas Boc-ile-gly-OH offers the advantage of introducing two amino acids simultaneously during peptide assembly .
Comparison with Other Boc-Protected Dipeptides
The structural and functional differences between Boc-ile-gly-OH and other Boc-protected dipeptides highlight their specialized roles in peptide chemistry:
Protected Dipeptide | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
Boc-ile-gly-OH | C13H24N2O5 | 288.34 g/mol | Hydrophobic isoleucine side chain |
Boc-Gly-Pro-OH | C12H20N2O5 | 272.3 g/mol | Conformationally restricted proline residue |
Boc-His(Trt)-Gly-OH | C32H34N4O5 | 554.6 g/mol | Trityl-protected histidine imidazole side chain |
These variations in structure contribute to different reactivity patterns, solubility profiles, and applications in peptide synthesis and biochemical research .
Recent Developments and Future Prospects
Emerging Applications
Recent research suggests that Boc-protected dipeptides, including Boc-ile-gly-OH, are finding applications in:
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Development of room-temperature ionic liquids (RTILs) for use in organic synthesis
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Creation of peptide-based biomaterials with tailored properties
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Design of peptide conjugates for targeted drug delivery
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Synthesis of peptide-based catalysts for asymmetric reactions
Future Research Directions
The continued importance of Boc-ile-gly-OH in peptide chemistry is likely to drive research in several directions:
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Optimization of synthetic methods for improved yield and purity
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Exploration of new coupling strategies for incorporation into complex peptides
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Investigation of structure-activity relationships in peptides containing the isoleucine-glycine motif
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Development of novel applications in biochemical and pharmaceutical research
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